8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H20BrClN6O4 and its molecular weight is 547.79. The purity is usually 95%.
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Biological Activity
The compound 8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications. This article reviews the existing literature on this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₈H₁₈BrClN₅O₃
- Molecular Weight : 426.72 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A hydrazone linkage which is known for its biological activity.
- Multiple aromatic rings that contribute to its lipophilicity and potential interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activities. For instance, derivatives of hydrazones have been shown to inhibit various cancer cell lines through different mechanisms including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Studies
A study highlighted the cytotoxic effects of related hydrazone derivatives on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results showed:
- IC50 Values : Ranged from 10 to 30 µM for different derivatives.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have also been explored. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 1: Summary of Anti-inflammatory Activity
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | THP-1 Macrophages | 15 | Inhibition of TNF-alpha production |
Compound B | RAW 264.7 Macrophages | 20 | IL-6 inhibition |
Immunomodulatory Effects
The immunomodulatory properties of hydrazones are well-documented. The compound may influence immune cell proliferation and cytokine production.
Research Findings
In a study examining the effects on T cells:
- Results : The compound significantly increased CD4+ T cell populations in spleen cultures.
- Implications : Suggests a potential role in enhancing immune responses.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Receptor Modulation : Potential interaction with receptors involved in inflammatory pathways.
- Oxidative Stress Reduction : Some derivatives have demonstrated antioxidant properties that mitigate cellular damage.
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibition of cyclooxygenase enzymes leading to reduced prostaglandin synthesis. |
Receptor Modulation | Binding affinity to TNF receptors influencing cytokine signaling pathways. |
Antioxidant Activity | Scavenging free radicals and reducing oxidative stress in cells. |
Properties
IUPAC Name |
8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-5H-purin-9-ium-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrClN6O4/c1-28-19-17(20(32)29(2)22(28)33)30(11-13-6-4-5-7-15(13)24)21(26-19)27-25-10-12-8-14(23)18(31)16(9-12)34-3/h4-10,17H,11H2,1-3H3,(H,25,31)/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEACTRDBZQLQT-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=[N+]=C(N(C2C(=O)N(C1=O)C)CC3=CC=CC=C3Cl)NN=CC4=CC(=C(C(=C4)Br)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=[N+]=C(N(C2C(=O)N(C1=O)C)CC3=CC=CC=C3Cl)N/N=C/C4=CC(=C(C(=C4)Br)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrClN6O4+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.